2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Overview
Description
2-(CYANOSULFANYL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a useful research compound. Its molecular formula is C16H9F3N2OS2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl thiocyanate is 366.01083975 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl thiocyanate is a compound involved in various synthetic and chemical studies due to its complex structure and reactivity. For instance, it is derived from reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds, leading to diverse heterocycles like oxazolidines, thiazolidines, and oxazines (Basheer & Rappoport, 2006). Similarly, its analogs, particularly phenothiazine derivatives, exhibit a range of analytical properties due to their ability to form well-defined ion-association complexes, which are leveraged in chemical analysis (Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).
Biochemical and Medicinal Applications
Phenothiazine derivatives, closely related to the compound , have been explored for their potential in medicinal chemistry. Novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives demonstrate potent antioxidant activities, indicating their therapeutic potential (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015). Additionally, 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives have been synthesized and evaluated for antimicrobial, antitubercular, and anticancer activities, showcasing the versatility of phenothiazine-based compounds in drug development (Rajasekaran & Devi, 2012).
Material Science and Corrosion Inhibition
In material science, derivatives of 2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl thiocyanate have been studied as corrosion inhibitors. For example, amino acid derivatives like 2-(2-oxo-2-phenothiazin-10-yl)ethylamino)-3-mercaptopropanoic acid (OPEM) and 2-(2-oxo-2-phenothiazin-10-yl)ethylamino)acetic acid (OPEA) were investigated for their efficiency in preventing mild steel corrosion in hydrochloric acid solutions. These inhibitors showed high effectiveness, indicating their potential as eco-friendly solutions for corrosion protection (Yadav, Kumar, & Gope, 2014).
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2OS2/c17-16(18,19)10-5-6-14-12(7-10)21(15(22)8-23-9-20)11-3-1-2-4-13(11)24-14/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUJUFFEDBAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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